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molecular formula C9H11FO2S B8578486 2-(Propan-2-yl)benzene-1-sulfonyl fluoride CAS No. 61128-11-8

2-(Propan-2-yl)benzene-1-sulfonyl fluoride

Cat. No. B8578486
M. Wt: 202.25 g/mol
InChI Key: HLSZHEZFBWYUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05571842

Procedure details

27 g of 2-isopropylbenzenesulfonyl chloride and 22 g of KF are stirred in 75 ml of dioxane and 20 ml of water at 45° C. for 27 h and at RT for 45 h. 800 ml of water are then added, and the mixture is extracted with 3×300 ml of EA. The combined organic phases are dried over Na2SO4 and the solvent is removed in vacuo. 24 g of a colorless oil are obtained.
Quantity
27 g
Type
reactant
Reaction Step One
Name
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11])([CH3:3])[CH3:2].[F-:14].[K+].O>O1CCOCC1>[CH:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([F:14])(=[O:12])=[O:11])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC=C1)S(=O)(=O)Cl
Name
Quantity
22 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with 3×300 ml of EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Details
Reaction Time
45 h
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC=C1)S(=O)(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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